1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone
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Overview
Description
1’-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The spirocyclic framework imparts rigidity and three-dimensionality, which can enhance the compound’s interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone typically involves multi-step reactions. One common method includes the aminomethylation of Guareschi imides. The reaction involves the use of primary aliphatic amines and an excess of 37% aqueous formaldehyde, followed by acidification with hydrochloric acid . Another method involves the reduction of imides with Red-Al in xylene, followed by treatment with sodium hydroxide and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions: 1’-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone undergoes various chemical reactions, including:
Aminomethylation: This reaction involves the addition of aminomethyl groups to the compound, typically using formaldehyde and primary amines.
Common Reagents and Conditions:
Formaldehyde (37% aqueous): Used in aminomethylation reactions.
Primary Aliphatic Amines: React with the compound to form aminomethylated derivatives.
Red-Al: A reducing agent used in the reduction of imides.
Major Products:
Aminomethylated Derivatives: Formed through aminomethylation reactions.
Reduced Spirocyclic Compounds: Resulting from reduction reactions.
Scientific Research Applications
1’-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Biological Studies: Its potential biological activities, such as anticonvulsant and analgesic effects, are of interest for therapeutic applications.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 1’-benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone involves its interaction with specific molecular targets in the body. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic framework and exhibit comparable biological activities.
Guareschi Imides: These are precursors in the synthesis of the compound and have similar structural features.
Uniqueness: 1’-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone is unique due to its spirocyclic structure, which imparts rigidity and enhances its interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
1'-benzylspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-14-12-15(23)20-17(25)13(16(24)19-14)18(12)6-8-21(9-7-18)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,22,24)(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFFTQOGHIIXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3C(=O)NC(=O)C2C(=O)NC3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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